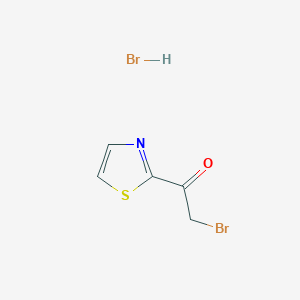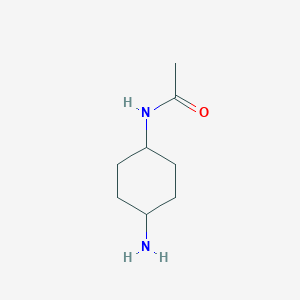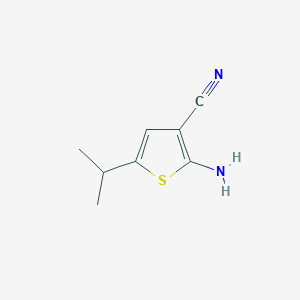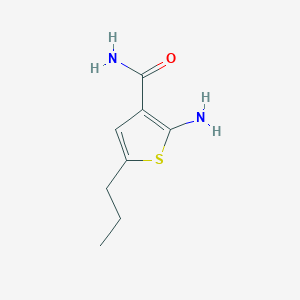
5-氨基-3-环己基-1-甲基-1H-吡唑-4-腈
描述
5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile (5-ACPMP) is an organic compound belonging to the family of pyrazole derivatives. It is a white crystalline solid with a melting point of 125°C and a boiling point of 160°C. 5-ACPMP is a versatile compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. It has been used in the synthesis of a variety of compounds including drugs, herbicides, and insecticides.
科学研究应用
有机合成
吡唑类化合物,包括 5-氨基-3-环己基-1-甲基-1H-吡唑-4-腈,在有机合成中被认为是通用的骨架结构 . 它们通常用作制备更复杂的杂环体系的起始原料 .
药物化学
在药物化学领域,吡唑类化合物由于其巨大的治疗潜力而备受关注 . 特别是氨基吡唑类化合物,它们是有利的骨架结构,可以提供用于受体或酶的有用配体 .
缩合杂环的合成
3(5)-氨基吡唑类化合物,包括 5-氨基-3-环己基-1-甲基-1H-吡唑-4-腈,被广泛用作合成缩合杂环体系(即吡唑并[1,5-a]嘧啶)的前体 .
制药应用
5-氨基-3-环己基-1-甲基-1H-吡唑-4-腈的一种特定衍生物已被鉴定为布鲁顿酪氨酸激酶 (BTK) 的可逆抑制剂,BTK 是一种非受体酪氨酸激酶 . BTK 是 B 细胞驱动恶性肿瘤的主要治疗靶点 .
农用化学品应用
作为重要的原料和中间体,5-氨基-3-环己基-1-甲基-1H-吡唑-4-腈用于农用化学品的合成 .
染料制造
作用机制
Target of Action
The primary target of 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile is the insecticidal α-amino butyric acid . This compound plays a crucial role in the nervous system of insects, acting as a neurotransmitter.
Mode of Action
5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile interacts with its target by inhibiting the function of α-amino butyric acid . This results in the blocking of the gated chloride channels, which are essential for the normal functioning of the insect’s nervous system .
Biochemical Pathways
It is known that the compound disrupts the normal functioning of the nervous system in insects by blocking the gated chloride channels . This disruption can lead to paralysis and eventually death of the insect.
Pharmacokinetics
The compound has a molecular weight of 108101, a density of 14±01 g/cm3, and a boiling point of 4764±300 °C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The primary result of the action of 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile is the death of insects. By inhibiting α-amino butyric acid and blocking the gated chloride channels, the compound disrupts the normal functioning of the insect’s nervous system, leading to paralysis and death .
未来方向
Pyrazole-containing molecules display a broad range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antiviral, antidepressant, analgesic, antibacterial, antifungal, and selective enzyme inhibition . Therefore, the search for new pyrazole-based compounds is of great interest to the academic community as well as industry . The most relevant results have been obtained for anticancer/anti-inflammatory compounds .
生化分析
Biochemical Properties
5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, pyrazole derivatives, including 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile, have been reported to exhibit properties such as antihyperglycemic, antibacterial, sedative-hypnotic, anti-inflammatory, anti-pyretic, and analgesic activities . These interactions are crucial for its biochemical activity and therapeutic potential.
Cellular Effects
The effects of 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives can form both linear and cyclic oligomers in solution, which can affect intermolecular interactions and cellular responses . These effects are essential for understanding the compound’s therapeutic applications and potential side effects.
Molecular Mechanism
At the molecular level, 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile exerts its effects through various mechanisms. It may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Pyrazoles are known for their tautomerism, which can influence their reactivity and biological activities . This phenomenon is crucial for the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile can change over time. This includes its stability, degradation, and long-term effects on cellular function. For instance, the compound’s stability and degradation can impact its efficacy and safety in in vitro and in vivo studies . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile vary with different dosages in animal models. These studies can reveal threshold effects, as well as toxic or adverse effects at high doses. For example, pyrazole derivatives have been studied for their analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumor properties . These dosage effects are crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, the synthesis of pyrazole derivatives often involves complex metabolic pathways and interactions with various enzymes . Understanding these pathways is essential for optimizing the compound’s therapeutic applications and minimizing potential side effects.
Transport and Distribution
The transport and distribution of 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile within cells and tissues are critical for its activity and function. This includes interactions with transporters and binding proteins, as well as its localization and accumulation within specific cellular compartments . These factors are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile can affect its activity and function. This includes targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding its subcellular localization is crucial for optimizing its therapeutic applications and minimizing potential side effects.
属性
IUPAC Name |
5-amino-3-cyclohexyl-1-methylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-15-11(13)9(7-12)10(14-15)8-5-3-2-4-6-8/h8H,2-6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZXAUGBLKSSPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2CCCCC2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629866 | |
| Record name | 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
553672-05-2 | |
| Record name | 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[3-(Benzyloxy)phenyl]phenylacetic acid](/img/structure/B1289910.png)








